2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane

Catalog No.
S15857140
CAS No.
14435-45-1
M.F
C11H22O4
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane

CAS Number

14435-45-1

Product Name

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxymethyl]oxirane

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C11H22O4/c1-2-3-4-12-5-6-13-7-8-14-9-11-10-15-11/h11H,2-10H2,1H3

InChI Key

CFBQBJOAPKRQKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC1CO1

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane, also known as 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane, is an organic compound characterized by its epoxide structure, specifically an oxirane ring. With the molecular formula C8H16O4C_8H_{16}O_4, this compound is a type of glycidyl ether, which is recognized for its reactivity and ability to form cross-linked polymers. The presence of the butoxyethoxy groups enhances its solubility and compatibility with various substrates, making it suitable for diverse applications in chemical synthesis and industrial processes .

  • Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction typically occurs at the less hindered carbon atom of the epoxide.
  • Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups, leading to the formation of various derivatives.
  • Polymerization: It can act as a monomer in polymerization processes to create cross-linked structures, which are valuable in the production of durable materials.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Catalysts: Acidic or basic catalysts depending on the reaction pathway
  • Conditions: Reactions are generally performed at room temperature to moderate temperatures under inert atmospheres to minimize side reactions.

While specific biological activity data for 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is limited, compounds with similar structures have been studied for their interactions with biological systems. Generally, glycidyl ethers can exhibit cytotoxicity and potential mutagenicity due to their ability to form reactive intermediates that may interact with cellular macromolecules. Research indicates that such compounds can modify proteins and nucleic acids, impacting cellular functions and potentially leading to adverse effects .

The synthesis of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(2-Butoxyethoxy)methanol and epichlorohydrin.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide. This facilitates the nucleophilic attack on epichlorohydrin, leading to the formation of the glycidyl ether.
  • Purification: The product is purified through methods like distillation or crystallization to obtain high-purity 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane .

This compound finds utility in various fields:

  • Chemical Industry: Used as a monomer for synthesizing epoxy resins and cross-linked polymers due to its excellent adhesive properties.
  • Biotechnology: Employed in modifying biomolecules for studying protein interactions and enzyme activities.
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems owing to its ability to form biocompatible polymers.
  • Coatings and Sealants: Utilized in producing coatings that require resistance to chemicals and environmental conditions .

Interaction studies involving 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane focus on its reactivity with biological molecules. Studies have shown that glycidyl ethers can react with amino acids and proteins, potentially leading to modifications that affect protein function. These interactions are crucial for understanding both the therapeutic potential and toxicological implications of such compounds .

Several compounds share structural similarities with 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,4-Butanediol Diglycidyl EtherC8H14O4C_8H_{14}O_4Used primarily in epoxy resin formulations
2-(Methoxyethyl)-glycidyl EtherC7H14O3C_7H_{14}O_3Lower molecular weight; used in coatings
Ethylene Glycol Diglycidyl EtherC8H14O4C_8H_{14}O_4Commonly used in adhesives; less hydrophobic

Uniqueness of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane

The presence of multiple butoxyethoxy groups enhances solubility in organic solvents compared to other glycidyl ethers, making it particularly advantageous for applications requiring high compatibility with various substrates. Its unique structure allows for specific interactions within biological systems while maintaining desirable chemical properties for industrial applications .

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

218.15180918 g/mol

Monoisotopic Mass

218.15180918 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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